![molecular formula C6H8ClI2N3O2 B613175 (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 105158-70-1](/img/structure/B613175.png)
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride
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Description
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride (2,5-diiodo-ImP) is a synthetic organic molecule which is widely used in scientific research and laboratory experiments. It is a highly versatile compound, due to its unique chemical structure, which can be used in a variety of applications.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of amino acids based corrosion inhibitors, closely related to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride, in protecting mild steel. These inhibitors, synthesized by combining glyoxal, formaldehyde, and amino acids, show high inhibition efficiency and are characterized by their electrochemical and surface analysis methods (Srivastava et al., 2017).
Synthesis of Derivatives
The compound is instrumental in the synthesis of new optically active derivatives. For instance, reactions involving amino acid methyl esters and formaldehyde led to the creation of 1H-imidazole 3-oxides and other derivatives, showcasing its versatility in organic synthesis (Jasiński et al., 2008).
Reaction in Molecular Rearrangement
Studies show the compound's role in the molecular rearrangement of related compounds, leading to new indole and imidazolinone derivatives. These transformations highlight the compound's potential in developing new chemical entities (Klásek et al., 2007).
Antimicrobial and Antifungal Applications
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, imidazolopeptides derived from this compound have shown promising bioactivity against various pathogenic fungi and bacteria (Dahiya, 2008).
Corrosion Inhibition Properties
Carnosine, which has a structural similarity to this compound, has been studied for its corrosion inhibition characteristics. These findings can be indicative of the potential corrosion inhibition properties of similar compounds (Fadhil, 2018).
properties
IUPAC Name |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVOFBPLIKFQC-DKWTVANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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